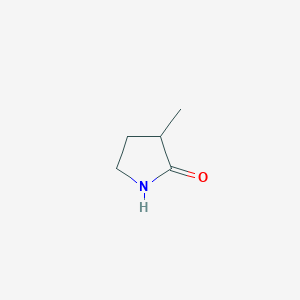

3-Methylpyrrolidin-2-one

Description

The exact mass of the compound 3-Methyl-2-pyrrolidinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4-2-3-6-5(4)7/h4H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCWQPKHSMJWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948446 | |

| Record name | 4-Methyl-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2555-05-7 | |

| Record name | 3-Methyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpyrrolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Methylpyrrolidin-2-one

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical compounds is paramount. This guide provides an in-depth look at 3-Methylpyrrolidin-2-one, focusing on its fundamental identifiers.

Core Identification:

This compound is a chemical compound with the molecular formula C5H9NO.

CAS Number and Synonyms:

The Chemical Abstracts Service (CAS) number is a unique identifier for chemical substances. The CAS number for this compound is 2555-05-7 [1][2][3]. This compound is also known by several synonyms, which are crucial for comprehensive literature and database searches. The table below summarizes these alternative names.

| Identifier Type | Value |

| CAS Number | 2555-05-7[1][2][3] |

| Synonym | α-Methylbutyrolactam[2][3] |

| Synonym | 3-Methyl-2-pyrrolidone[2][3] |

| Synonym | alpha-Methylbutyrolactame[2][3] |

| Synonym | 2-Pyrrolidinone, 3-methyl-[2][3] |

| Synonym | (R,S)-3-Methyl-pyrrolidin-2-one[2][3] |

| Synonym | alpha-Methylbutyrolactam~3-Methyl-2-pyrrolidone[2][3] |

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the primary name, its unique CAS number, and its various synonyms. This visualization helps in understanding the nomenclature hierarchy and the interchangeability of these terms in scientific literature.

Caption: Relationship between the primary name and its identifiers.

References

An In-depth Technical Guide to the Spectral Data of 3-Methylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Methylpyrrolidin-2-one, a key chemical intermediate in various synthetic processes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical analysis.

Core Spectral Data

The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. Below is a summary of the key spectral data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5 - 7.5 | br s | 1H | N-H |

| ~3.2 - 3.4 | m | 2H | C5-H₂ |

| ~2.3 - 2.5 | m | 1H | C3-H |

| ~1.6 - 2.2 | m | 2H | C4-H₂ |

| ~1.1 - 1.3 | d | 3H | C3-CH₃ |

br s = broad singlet, m = multiplet, d = doublet

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~178 - 180 | C2 (C=O) |

| ~45 - 48 | C5 |

| ~35 - 38 | C3 |

| ~28 - 31 | C4 |

| ~15 - 18 | C3-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups. The data presented here is typical for an Attenuated Total Reflectance (ATR) IR spectrum.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3200 - 3400 | Strong, Broad | N-H Stretch |

| ~2850 - 2960 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~1670 - 1690 | Strong | C=O Stretch (Amide/Lactam) |

| ~1450 - 1470 | Medium | C-H Bend (CH₂) |

| ~1370 - 1380 | Medium | C-H Bend (CH₃) |

| ~1250 - 1350 | Medium | C-N Stretch |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern.

Key Mass Spectrometry Data

| m/z | Relative Intensity | Possible Fragment |

| 99 | Moderate | [M]⁺ (Molecular Ion) |

| 56 | High | [M - C₂H₃O]⁺ or [M - CH₃-CO]⁺ |

| 41 | High | [C₃H₅]⁺ or other small fragments |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectral data. The following protocols are adapted for the analysis of this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation :

-

Accurately weigh 5-10 mg of high-purity this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (300 MHz Spectrometer) :

-

¹H NMR :

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

-

-

¹³C NMR :

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (or more, depending on concentration)

-

Proton Decoupling: Broadband decoupling is applied to simplify the spectrum.

-

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol

-

Instrument Preparation :

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

-

Sample Analysis :

-

Place a small drop of neat this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the key absorption bands.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation :

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS Parameters :

-

Gas Chromatograph :

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer :

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

-

-

Data Analysis :

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

-

Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Methylpyrrolidin-2-one

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Methylpyrrolidin-2-one. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details the structural elucidation of this compound through the interpretation of its NMR spectra, supported by detailed experimental protocols and visual diagrams.

Introduction to this compound

This compound is a five-membered lactam ring structure with a methyl substituent at the 3-position.[1][2] Its molecular formula is C₅H₉NO, and its molecular weight is 99.13 g/mol .[1][3] Understanding the precise arrangement of atoms within this molecule is crucial for its application in various research and development contexts. NMR spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the chemical environment of each proton and carbon atom.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃). The data is compiled from publicly available spectral databases.[1][3]

¹H NMR Spectral Data

| Signal | Chemical Shift (δ) / ppm | Multiplicity | Integration | Coupling Constant (J) / Hz | Assignment |

| 1 | ~6.5 (broad) | Singlet | 1H | - | N-H |

| 2 | ~3.3 | Multiplet | 2H | - | H-5 |

| 3 | ~2.4 | Multiplet | 1H | - | H-3 |

| 4 | ~2.1 | Multiplet | 1H | - | H-4a |

| 5 | ~1.6 | Multiplet | 1H | - | H-4b |

| 6 | ~1.2 | Doublet | 3H | ~7 | CH₃ |

¹³C NMR Spectral Data

| Signal | Chemical Shift (δ) / ppm | Assignment |

| 1 | ~179 | C=O (C-2) |

| 2 | ~45 | C-5 |

| 3 | ~38 | C-3 |

| 4 | ~28 | C-4 |

| 5 | ~15 | CH₃ |

Experimental Protocols

The following is a generalized, yet detailed, protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.[4]

-

Solvent Addition: Dissolve the sample in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[4]

-

Dissolution: Gently vortex or shake the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.[4]

-

Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.[4]

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is suitable for this analysis.

-

Insertion and Locking: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the CDCl₃ solvent.

-

Shimming: Perform manual or automated shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

-

Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal-to-noise ratio.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

Spectral Width: A spectral width of approximately 10-12 ppm is appropriate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for the quaternary carbonyl carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[5]

-

Spectral Width: A spectral width of approximately 200-220 ppm is standard for organic molecules.[6]

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Peak Picking: Identify and label the chemical shifts of all peaks in both spectra.

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and the logical relationships of its NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Caption: ¹H NMR J-coupling correlations in this compound.

Caption: ¹³C NMR chemical shift assignments for this compound.

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectra of this compound. The tabulated spectral data, coupled with a comprehensive experimental protocol, offers a solid foundation for the structural analysis of this compound. The provided visualizations further aid in understanding the molecular structure and the relationships between the observed NMR signals. This information is valuable for researchers and scientists working with this compound in various scientific disciplines.

References

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 3-Methylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyrrolidin-2-one is a lactam, a cyclic amide, with a molecular weight of 99.13 g/mol . Understanding its fragmentation pattern under mass spectrometry is crucial for its identification and characterization in various matrices, a common requirement in drug discovery, development, and quality control. This technical guide provides a detailed overview of the electron ionization (EI) mass spectrometry fragmentation of this compound, including its major fragment ions, a proposed fragmentation pathway, and a standard experimental protocol.

Core Fragmentation Data

The mass spectrum of this compound is characterized by several key fragments. The molecular ion and major fragment ions observed under electron ionization are summarized below. The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 99 | [C₅H₉NO]⁺• (Molecular Ion) | 30-40 |

| 56 | [C₃H₄O]⁺• or [C₃H₆N]⁺ | 100 |

| 41 | [C₃H₅]⁺ or [C₂H₃N]⁺• | 80-90 |

Note: Relative intensities are estimated from available spectral data and may vary depending on the instrument and experimental conditions.

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows characteristic pathways for cyclic amides. The initial event is the removal of an electron to form the molecular ion (m/z 99). Subsequent fragmentation proceeds through several key steps:

-

Alpha-Cleavage: A primary fragmentation mechanism for amides is the cleavage of the bond alpha to the carbonyl group. In this compound, this can lead to the loss of a methyl radical (•CH₃) or the cleavage of the C-C bond within the ring adjacent to the nitrogen atom.

-

Ring Opening and Subsequent Fragmentation: The cyclic structure can undergo ring-opening, followed by a series of cleavages to produce smaller, stable fragments.

The formation of the major observed ions can be rationalized as follows:

-

Formation of m/z 56 (Base Peak): The most abundant fragment ion is proposed to arise from the cleavage of the ring. One plausible pathway involves the cleavage of the C4-C5 and C2-C3 bonds, followed by a hydrogen rearrangement, leading to the formation of a stable radical cation.

-

Formation of m/z 41: This fragment likely results from the further fragmentation of the m/z 56 ion or directly from the molecular ion through a more complex rearrangement.

Visualization of the Fragmentation Pathway

The proposed fragmentation pathway of this compound is depicted in the following diagram:

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a typical experimental protocol for the analysis of this compound using GC-MS with electron ionization.

5.1. Instrumentation

-

Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

-

Capillary Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

5.2. GC Conditions

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 1 minute

-

Ramp: 10 °C/min to 250 °C

-

Final hold: 5 minutes at 250 °C

-

-

Injection Mode: Splitless or split (e.g., 20:1)

5.3. MS Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 35-200

-

Solvent Delay: 2-3 minutes

5.4. Sample Preparation

Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by a distinct pattern with a molecular ion at m/z 99 and major fragments at m/z 56 and 41. The proposed fragmentation pathway involves initial alpha-cleavage and ring-opening, leading to the formation of these stable ions. The provided GC-MS protocol offers a reliable method for the analysis of this compound. This in-depth guide serves as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries for the accurate identification and characterization of this compound.

References

Solubility Profile of 3-Methylpyrrolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-Methylpyrrolidin-2-one. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its expected solubility based on its chemical structure, comparison with its close analog N-methyl-2-pyrrolidone (NMP), and detailed, standardized experimental protocols for researchers to determine its solubility in various solvents.

Introduction to this compound

This compound is a five-membered lactam, a cyclic amide, with the chemical formula C₅H₉NO. Its structure, featuring a polar amide group and a methyl substituent, suggests it possesses versatile solvent properties. It is a derivative of pyrrolidin-2-one and a structural analog of the widely used industrial solvent N-methyl-2-pyrrolidone (NMP). Understanding its solubility is crucial for its application in various fields, including organic synthesis, polymer chemistry, and pharmaceutical sciences, where it may serve as a solvent, reactant, or building block.

Expected Solubility Profile

Based on its molecular structure, this compound is anticipated to be a polar, aprotic solvent. The presence of the lactam ring with its carbonyl group and nitrogen atom allows for strong dipole-dipole interactions and hydrogen bond acceptance.

It is expected to be miscible with water and a wide range of organic solvents.[1] Its solubility behavior is likely to be very similar to that of N-methyl-2-pyrrolidone (NMP), which is known to be miscible with water and most common organic solvents such as alcohols, ethers, ketones, aromatic hydrocarbons, and chlorinated hydrocarbons.[2]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various solvents is not widely published. Therefore, this section provides a template for researchers to systematically record their experimentally determined solubility data. This structured format allows for easy comparison and data management.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solvent Type | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) | Observations |

| Water | Polar Protic | Data to be determined | Data to be determined | |

| Methanol | Polar Protic | Data to be determined | Data to be determined | |

| Ethanol | Polar Protic | Data to be determined | Data to be determined | |

| Acetone | Polar Aprotic | Data to be determined | Data to be determined | |

| Ethyl Acetate | Polar Aprotic | Data to be determined | Data to be determined | |

| Dichloromethane | Polar Aprotic | Data to be determined | Data to be determined | |

| Toluene | Non-polar | Data to be determined | Data to be determined | |

| Hexane | Non-polar | Data to be determined | Data to be determined |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following is a detailed protocol for determining the equilibrium solubility of this compound in various solvents using the widely accepted shake-flask method. This method is considered the gold standard for its reliability.

Principle

An excess amount of the solute (this compound) is added to a known amount of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium, at which point the concentration of the solute in the supernatant is determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with a UV detector (HPLC-UV), or a calibrated refractometer).

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess should be visually apparent throughout the experiment.

-

Record the exact weight of the solute added.

-

Add a known volume or weight of the chosen solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The equilibration time should be determined by preliminary experiments, where samples are taken at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility in g/100 g of solvent or mol/L using the measured concentration and the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, its chemical structure strongly suggests it is a versatile solvent with high polarity, likely miscible with water and soluble in a broad range of organic solvents. This technical guide provides a robust framework for researchers and drug development professionals to experimentally determine its solubility through the standardized shake-flask method. The provided data table template and experimental workflow diagram offer practical tools for systematic investigation and documentation of this important physicochemical property. The generation of such data will be invaluable for the future application of this compound across various scientific and industrial domains.

References

Methodological & Application

Synthesis of 3-Methylpyrrolidin-2-one: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-methylpyrrolidin-2-one, a valuable heterocyclic compound. It clarifies a common misconception regarding its synthesis from gamma-butyrolactone (GBL) and presents a well-established and reliable protocol via a Michael addition followed by reductive cyclization. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and aid in laboratory practice.

Introduction

Pyrrolidin-2-ones, also known as γ-lactams, are a class of five-membered heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. The substituent pattern on the pyrrolidinone ring is crucial for their biological activity. The synthesis of specifically substituted pyrrolidinones is therefore of significant interest in medicinal chemistry and drug development.

A common synthetic route to the pyrrolidinone core involves the reaction of gamma-butyrolactone (GBL) with an amine. However, it is a critical point of regioselectivity that this reaction leads to the formation of N-substituted pyrrolidinones. For instance, the reaction of GBL with methylamine exclusively yields N-methylpyrrolidin-2-one, not a C-methylated isomer.

To synthesize this compound, the methyl group must be incorporated into the carbon backbone of the precursor molecule prior to the formation of the lactam ring. A robust and widely utilized method for achieving this is the conjugate addition of a nitromethane to an α,β-unsaturated ester, such as ethyl crotonate, followed by a reductive cyclization of the resulting γ-nitro ester. This approach provides a clear and efficient pathway to the desired product.

Synthetic Pathway

The synthesis of this compound is achieved in a two-step process. The first step is a base-catalyzed Michael addition of nitromethane to ethyl crotonate, which forms ethyl 3-methyl-4-nitrobutanoate. The second step involves the catalytic hydrogenation of the γ-nitro ester, which simultaneously reduces the nitro group to an amine and facilitates the cyclization to the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-methyl-4-nitrobutanoate

This protocol is adapted from established procedures for the Michael addition of nitroalkanes to α,β-unsaturated esters.

Materials:

-

Nitromethane

-

Ethyl crotonate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of ethyl crotonate (1.0 eq) in the chosen anhydrous solvent, add nitromethane (1.5 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add DBU (0.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol describes the reductive cyclization of the γ-nitro ester intermediate.

Materials:

-

Ethyl 3-methyl-4-nitrobutanoate

-

Raney Nickel (or Palladium on carbon, Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas source

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filter aid (e.g., Celite)

Procedure:

-

In a high-pressure reaction vessel, dissolve ethyl 3-methyl-4-nitrobutanoate (1.0 eq) in ethanol or methanol.

-

Carefully add Raney Nickel (approx. 10-20% by weight of the starting material) to the solution under an inert atmosphere.

-

Seal the reaction vessel and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Heat the reaction mixture to the specified temperature (e.g., 50-80 °C) and stir vigorously.

-

Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 12-24 hours.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or recrystallization.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (psi) | Time (h) | Yield (%) |

| 1. Michael Addition | Nitromethane, Ethyl crotonate | DBU | THF | 0 to RT | Ambient | 24-48 | 70-85 |

| 2. Reductive Cyclization | Ethyl 3-methyl-4-nitrobutanoate | Raney Nickel | Ethanol | 50-80 | 50-100 | 12-24 | 80-95 |

Note: Yields are indicative and may vary depending on the specific reaction conditions and scale.

Conclusion

The synthesis of this compound is effectively achieved through a two-step sequence involving a Michael addition of nitromethane to ethyl crotonate, followed by catalytic hydrogenation. This method circumvents the regiochemical limitations of using gamma-butyrolactone as a starting material. The provided protocols and data serve as a reliable guide for researchers in the fields of organic synthesis and medicinal chemistry, enabling the efficient preparation of this important heterocyclic building block. Careful execution of the experimental procedures and appropriate purification techniques are essential for obtaining high yields and purity of the final product.

Application Notes and Protocols for 3-Methylpyrrolidin-2-one as a Chiral Auxiliary in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for the stereocontrolled formation of new stereocenters. The temporary incorporation of a chiral molecule allows for the diastereoselective transformation of a prochiral substrate. The auxiliary is subsequently removed, yielding an enantiomerically enriched product. Pyrrolidinone-based structures are a well-established class of chiral auxiliaries, valued for their rigid conformation which facilitates high levels of stereochemical induction.

This document provides detailed application notes and protocols for the use of (S)-3-methylpyrrolidin-2-one as a chiral auxiliary in the asymmetric alkylation of carboxylic acid derivatives. While less common than other pyrrolidinone-based auxiliaries like those derived from prolinol, the principles of its application are analogous and offer a valuable strategy for the synthesis of chiral molecules. The protocols provided herein are representative methodologies based on established procedures for similar chiral auxiliaries.

Principle of Stereochemical Control

The stereochemical outcome of reactions employing 3-methylpyrrolidin-2-one as a chiral auxiliary is primarily dictated by the steric hindrance imposed by the methyl group at the C3 position. Once an acyl group is attached to the nitrogen atom, the resulting N-acyl-3-methylpyrrolidin-2-one can be deprotonated to form a chiral enolate. The methyl group on the pyrrolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the less hindered face. This results in the preferential formation of one diastereomer.

I. Asymmetric α-Alkylation of Carboxylic Acid Derivatives

The asymmetric α-alkylation of carboxylic acids is a fundamental carbon-carbon bond-forming reaction. By converting the carboxylic acid into an N-acyl derivative of this compound, the chiral auxiliary can direct the stereoselective introduction of an alkyl group.

Logical Workflow for Asymmetric Alkylation

Caption: General workflow for asymmetric alkylation using (S)-3-methylpyrrolidin-2-one.

Experimental Protocols

Protocol 1: N-Acylation of (S)-3-Methylpyrrolidin-2-one

This protocol describes the attachment of a propionyl group to the chiral auxiliary.

Materials:

-

(S)-3-Methylpyrrolidin-2-one

-

Propionyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add (S)-3-methylpyrrolidin-2-one (1.0 eq) and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) dropwise to the stirred solution.

-

Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NaHCO3 solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield N-propionyl-(S)-3-methylpyrrolidin-2-one.

Protocol 2: Diastereoselective Alkylation

This protocol details the alkylation of the N-propionyl auxiliary with benzyl bromide.

Materials:

-

N-Propionyl-(S)-3-methylpyrrolidin-2-one

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Benzyl bromide (BnBr)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon or Nitrogen atmosphere

Procedure:

-

Prepare a solution of lithium diisopropylamide (LDA) in a flame-dried flask under an inert atmosphere by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C. Stir for 30 minutes at 0 °C.

-

In a separate flame-dried flask, dissolve N-propionyl-(S)-3-methylpyrrolidin-2-one (1.0 eq) in anhydrous THF.

-

Cool the solution of the N-acyl auxiliary to -78 °C.

-

Slowly add the prepared LDA solution to the N-acyl auxiliary solution via cannula. Stir the resulting enolate solution for 1 hour at -78 °C.

-

Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Determine the diastereomeric ratio of the crude product by 1H NMR spectroscopy or chiral HPLC analysis.

-

Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.

Materials:

-

Alkylated N-acyl adduct

-

Lithium hydroxide (LiOH)

-

30% Hydrogen peroxide (H2O2)

-

Tetrahydrofuran (THF)

-

Water

-

Sodium sulfite (Na2SO3)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve the alkylated N-acyl adduct (1.0 eq) in a mixture of THF and water (3:1).

-

Cool the solution to 0 °C.

-

Add a solution of LiOH (2.0 eq) in water, followed by the dropwise addition of 30% H2O2 (4.0 eq).

-

Stir the reaction mixture at 0 °C for 4 hours.

-

Quench the excess peroxide by the addition of an aqueous solution of Na2SO3.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Wash the aqueous residue with DCM to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH 2 with 1 M HCl.

-

Extract the desired carboxylic acid with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the enantioenriched carboxylic acid.

Data Presentation

The efficacy of a chiral auxiliary is determined by the yield and diastereoselectivity of the reaction. The following table provides a template for presenting such data.

| Entry | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Benzyl bromide | 95:5 | 85 |

| 2 | Methyl iodide | 90:10 | 92 |

| 3 | Ethyl iodide | 92:8 | 88 |

| 4 | Allyl bromide | 93:7 | 82 |

Note: The data presented in this table is hypothetical and serves as an example for data presentation. Actual results may vary.

II. Stereochemical Rationale

The high diastereoselectivity observed in the alkylation of N-acyl-3-methylpyrrolidin-2-one enolates can be rationalized by considering the transition state of the reaction. The lithium cation is chelated by the two oxygen atoms of the enolate, creating a rigid structure. The methyl group at the C3 position of the pyrrolidinone ring sterically hinders the top face of the enolate, forcing the electrophile to approach from the less hindered bottom face.

Logical Relationship: Stereochemical Induction

Caption: The C3-methyl group directs the approach of the electrophile.

Conclusion

This compound serves as a viable chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. The straightforward protocols for acylation, diastereoselective alkylation, and auxiliary cleavage, combined with the potential for high stereocontrol, make it a useful tool for researchers in organic synthesis and drug development. The principles and protocols outlined in these application notes provide a solid foundation for the practical application of this chiral auxiliary in the laboratory.

Application Notes: Stereoselective Reactions Using 3-Methylpyrrolidin-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the quest for efficient and highly selective methods to control the stereochemical outcome of reactions is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries, temporary stereogenic units that are incorporated into a substrate to direct a subsequent stereoselective transformation, represent a powerful and reliable strategy. While a wide array of chiral auxiliaries have been developed, those based on the pyrrolidine scaffold have proven to be particularly effective due to their rigid conformational nature and the predictable facial bias they impart.

This document provides detailed application notes and protocols on the use of a prominent chiral auxiliary derived from a methyl-substituted pyrrolidine, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). Although 3-methylpyrrolidin-2-one itself is not commonly employed as a chiral auxiliary, its structural isomer derivative, SAMP, developed by Corey and Enders, has become a cornerstone in asymmetric synthesis for the stereoselective formation of carbon-carbon bonds.[1] The methodologies involving SAMP and its enantiomer, RAMP, are renowned for their high stereoselectivity in the α-alkylation of ketones and aldehydes, as well as in asymmetric aldol and Michael reactions.[1]

The underlying principle of SAMP/RAMP-mediated stereoselection lies in the formation of a rigid, chelated azaenolate intermediate. The stereocenter at the 2-position of the pyrrolidine ring, along with the methoxymethyl side chain, effectively shields one face of the enolate, thereby directing the approach of an electrophile to the opposite face with high diastereoselectivity.[1]

Key Applications and Stereoselective Reactions

The primary application of SAMP as a chiral auxiliary is in the asymmetric α-alkylation of carbonyl compounds. This method allows for the enantioselective introduction of a wide range of alkyl groups to aldehydes and ketones, furnishing the desired products in high enantiomeric excess.

Asymmetric α-Alkylation of Ketones

A general workflow for the SAMP-mediated asymmetric α-alkylation of a ketone involves three key steps:

-

Hydrazone Formation: The chiral auxiliary, SAMP, is condensed with the prochiral ketone to form a chiral hydrazone.

-

Diastereoselective Alkylation: The hydrazone is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral azaenolate. This intermediate is then reacted with an alkylating agent (e.g., an alkyl halide), which approaches from the sterically less hindered face, leading to a highly diastereoselective alkylation.

-

Auxiliary Cleavage: The resulting alkylated hydrazone is then cleaved, typically by ozonolysis or acidic hydrolysis, to release the α-alkylated ketone and recover the chiral auxiliary.

The high degree of stereocontrol is attributed to the formation of a rigid, six-membered chelated transition state of the azaenolate, where the lithium cation is coordinated to both the nitrogen atom and the oxygen of the methoxymethyl group. This conformation orients the substituents on the pyrrolidine ring in a way that effectively blocks one face of the enolate from the incoming electrophile.

Quantitative Data Summary

The following table summarizes typical quantitative data for the asymmetric α-alkylation of 3-pentanone using SAMP, as described in the literature.

| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) |

| Ethyl Iodide | (S)-4-Methyl-3-heptanone | 75 | ≥95 | ≥95 |

| Benzyl Bromide | (S)-4-Benzyl-3-pentanone | 80 | ≥98 | ≥98 |

| Allyl Bromide | (S)-4-Allyl-3-pentanone | 70 | ≥96 | ≥96 |

Experimental Protocols

Protocol 1: Asymmetric α-Alkylation of 3-Pentanone with Ethyl Iodide using SAMP

This protocol details the three main stages of the asymmetric alkylation of 3-pentanone.

Materials:

-

(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)

-

3-Pentanone

-

Anhydrous Diethyl Ether

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

Ethyl Iodide

-

Ozone

-

Pentane

-

Magnesium Sulfate (anhydrous)

Step 1: Formation of the SAMP Hydrazone of 3-Pentanone

-

To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.30 g, 10 mmol) and anhydrous diethyl ether (40 mL).

-

Add 3-pentanone (0.95 g, 11 mmol) to the solution.

-

Reflux the mixture for 12 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to obtain the 3-pentanone SAMP hydrazone as a colorless oil.

Step 2: Diastereoselective Alkylation

-

To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF) (50 mL) and diisopropylamine (1.54 mL, 11 mmol).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

To this LDA solution, add a solution of the 3-pentanone SAMP hydrazone (1.84 g, 10 mmol) in anhydrous THF (20 mL) dropwise via a cannula.

-

Stir the resulting orange-colored solution at 0 °C for 4 hours to ensure complete formation of the azaenolate.

-

Cool the reaction mixture back down to -100 °C.

-

Add ethyl iodide (1.72 g, 11 mmol) dropwise.

-

Stir the reaction at -100 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water (20 mL).

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alkylated hydrazone.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the crude alkylated hydrazone in pentane (50 mL) and cool the solution to -78 °C.

-

Bubble ozone through the solution until a persistent blue color is observed.

-

Purge the solution with argon to remove excess ozone.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Wash the solution with water and brine, then dry over anhydrous magnesium sulfate.

-

Carefully remove the pentane by distillation at atmospheric pressure.

-

Purify the resulting crude ketone by flash column chromatography on silica gel to afford (S)-4-methyl-3-heptanone.

Visualizations

Caption: Workflow for SAMP-mediated asymmetric alkylation.

References

Application Notes and Protocols: 3-Methylpyrrolidin-2-one as a Solvent for Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-Methylpyrrolidin-2-one as a solvent in organic synthesis. Due to its structural similarity to N-Methylpyrrolidin-2-one (NMP), this compound presents itself as a potential alternative solvent with comparable physical properties. These notes are intended to guide researchers in exploring its applications in various organic reactions.

Introduction to this compound

This compound (CAS No. 2555-05-7) is a polar aprotic solvent with the chemical formula C₅H₉NO.[1][2] It is a colorless to pale yellow liquid that is miscible with water and a variety of organic solvents.[1] Its physical and chemical properties suggest its utility in a range of chemical transformations, particularly those requiring a high-boiling, polar medium.

The structural similarity to N-Methylpyrrolidin-2-one (NMP), a widely used but increasingly regulated solvent, makes this compound a compound of interest for applications where a substitute for NMP is sought.[3][4]

Physical and Chemical Properties

A comparative summary of the physical properties of this compound and other common polar aprotic solvents is provided in the table below. This data is crucial for designing reaction conditions and for solvent substitution studies.

| Property | This compound | N-Methylpyrrolidin-2-one (NMP) | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |

| CAS Number | 2555-05-7[2] | 872-50-4[4] | 68-12-2 | 67-68-5 |

| Molecular Formula | C₅H₉NO[2] | C₅H₉NO[4] | C₃H₇NO | C₂H₆OS |

| Molar Mass ( g/mol ) | 99.13[2] | 99.13[4] | 73.09 | 78.13 |

| Boiling Point (°C) | ~202[1] | 202-204[4] | 153 | 189 |

| Melting Point (°C) | ~ -16[1] | -24[4] | -61 | 18.5 |

| Density (g/cm³) | ~0.979 (Predicted)[2] | 1.028[4] | 0.944 | 1.100 |

| Solubility in Water | Soluble[1] | Miscible[4] | Miscible | Miscible |

Potential Applications in Organic Synthesis

Based on its properties as a polar aprotic solvent, this compound is a potential medium for a variety of organic reactions, including:

-

Nucleophilic Substitution Reactions (Sₙ2): The polar aprotic nature of this compound can accelerate Sₙ2 reactions by solvating cations while leaving anions relatively free to act as nucleophiles.[5][6]

-

Palladium-Catalyzed Cross-Coupling Reactions: Solvents like NMP are frequently used in Suzuki, Heck, and other cross-coupling reactions.[7][8][9] this compound could serve as a suitable alternative in these transformations.

-

Polymerization Reactions: It can be used as a solvent for polymerization processes, finding applications in the synthesis of synthetic polymers and resins.[1]

The following sections provide generalized protocols for evaluating this compound in these reaction classes.

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction

This protocol describes a general method for conducting a nucleophilic substitution reaction, for instance, the synthesis of an aryl ether from a phenol and an alkyl halide.

Workflow for Nucleophilic Substitution

Caption: General workflow for a nucleophilic substitution reaction.

Materials:

-

Reactant 1 (e.g., Phenol)

-

Reactant 2 (e.g., Alkyl halide)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

This compound (solvent)

-

Quenching solution (e.g., Water)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

-

To a dry reaction flask equipped with a magnetic stirrer and a condenser, add the phenol (1.0 equiv.) and the base (1.5-2.0 equiv.).

-

Add a sufficient volume of this compound to achieve a practical concentration (e.g., 0.1-1.0 M).

-

Stir the mixture at room temperature until the solids are fully dissolved.

-

Add the alkyl halide (1.1-1.2 equiv.) to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous phase).

-

Combine the organic layers, wash with brine, dry over a drying agent, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography.

Protocol 2: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction between an aryl halide and a boronic acid, a cornerstone of modern drug discovery.[7][9]

Logical Diagram for Suzuki-Miyaura Coupling Components

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl halide (1.0 equiv.)

-

Boronic acid (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.)

-

This compound (solvent)

-

Degassing equipment (e.g., nitrogen or argon line)

Procedure:

-

To a reaction flask, add the aryl halide, boronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed this compound via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-140 °C) under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature.

-

Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Separate the organic layer, wash with water and brine, dry over a drying agent, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[1][2] It is essential to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]

Conclusion

This compound is a promising polar aprotic solvent for a range of organic reactions. Its physical properties make it a viable candidate for replacing more hazardous solvents like NMP. The general protocols provided herein offer a starting point for researchers to explore its utility in their specific synthetic applications. Further investigation and optimization will be necessary to establish its full potential and to develop specific, high-yielding reaction conditions.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C5H9NO | CID 102848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 5. gacariyalur.ac.in [gacariyalur.ac.in]

- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. Suzuki Coupling [organic-chemistry.org]

Applications of 3-Methylpyrrolidin-2-one in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 3-methylpyrrolidin-2-one scaffold is a valuable building block in medicinal chemistry, offering a three-dimensional structure that can be strategically modified to interact with a variety of biological targets. Its derivatives have shown promise in several therapeutic areas, including oncology, neurodegenerative diseases, and inflammation. This document provides an overview of its applications, quantitative data for representative compounds, and detailed experimental protocols.

Application as a Scaffold for Kinase Inhibitors

Derivatives of 3-substituted pyrrolidines have been investigated as potent and selective kinase inhibitors, particularly targeting the Ras-Raf-MEK-ERK signaling pathway, which is frequently dysregulated in cancer.

Example Application: ERK1/2 Inhibitors

A notable example is the development of 3(S)-thiomethyl pyrrolidine analogs as inhibitors of extracellular signal-regulated kinases 1 and 2 (ERK1/2). While the initial lead compound suffered from poor pharmacokinetic properties, substitution at the 3-position of the pyrrolidine ring led to analogs with significantly improved bioavailability[1][2][3][4].

Quantitative Data for a Structurally Related ERK1/2 Inhibitor

| Compound | Target | Assay | Key Parameter | Value |

| 3(S)-thiomethyl pyrrolidine analog | ERK1/2 | Rat Pharmacokinetics | AUC (10 mpk, oral) | 26 µM·h |

| 3(S)-thiomethyl pyrrolidine analog | ERK1/2 | Rat Pharmacokinetics | Oral Bioavailability (F%) | 70% |

Experimental Protocol: Pharmacokinetic Analysis in Rats

This protocol is adapted from studies on 3-substituted pyrrolidine ERK inhibitors[1][2][3][4].

Objective: To determine the pharmacokinetic profile of a test compound in rats following oral administration.

Materials:

-

Test compound (e.g., 3(S)-thiomethyl pyrrolidine analog)

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Male Sprague-Dawley rats (250-300 g)

-

Oral gavage needles

-

Blood collection tubes (containing anticoagulant, e.g., EDTA)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Fast rats overnight prior to dosing.

-

Prepare a formulation of the test compound in the selected vehicle at a suitable concentration for a 10 mg/kg dose.

-

Administer the test compound to the rats via oral gavage.

-

Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Analyze the plasma samples for the concentration of the test compound using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters, including AUC (Area Under the Curve) and oral bioavailability (F%), using appropriate software.

Signaling Pathway: Ras-Raf-MEK-ERK Cascade

Ras-Raf-MEK-ERK signaling pathway and the point of intervention for ERK inhibitors.

Application in Neurodegenerative Diseases

Pyrrolidin-2-one derivatives have been explored for the treatment of neurodegenerative disorders like Alzheimer's disease, primarily as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.

Example Application: Acetylcholinesterase Inhibitors

N-benzylated pyrrolidin-2-one derivatives have been designed as analogs of the Alzheimer's drug donepezil. These compounds aim to inhibit AChE and thereby increase acetylcholine levels in the brain, which is thought to improve cognitive function[5]. In silico studies, including docking and molecular dynamics simulations, have been used to predict the binding affinity of these compounds to AChE[6][7].

Quantitative Data for a Structurally Related Acetylcholinesterase Inhibitor

| Compound | Target | Assay | Key Parameter | Value |

| 3-(4-(4-fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one | Acetylcholinesterase (AChE) | In vitro enzyme inhibition | IC50 | 0.018 µM |

| Donepezil (Reference) | Acetylcholinesterase (AChE) | In vitro enzyme inhibition | IC50 | 0.023 µM |

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard method for determining AChE inhibitory activity.

Objective: To measure the in vitro inhibitory activity of a test compound against acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound

-

Donepezil (positive control)

-

96-well microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add the AChE solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding DTNB and ATCI to each well.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow: In Silico to In Vitro Screening of AChE Inhibitors

Workflow for the design and evaluation of pyrrolidin-2-one based AChE inhibitors.

Application as Anti-inflammatory Agents

Derivatives of the closely related pyrrolidine-2,5-dione scaffold have demonstrated potential as anti-inflammatory and analgesic agents by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).

Example Application: COX/LOX Inhibitors

A pivalate-based Michael product of N-phenylmaleimide, a pyrrolidine-2,5-dione derivative, has been synthesized and evaluated for its ability to inhibit COX-1, COX-2, and 5-LOX. The compound showed promising in vitro inhibitory activity[8].

Quantitative Data for a Structurally Related COX/LOX Inhibitor

| Compound | Target | Assay | Key Parameter | Value |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1 | In vitro enzyme inhibition | IC50 | 314 µg/mL |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-2 | In vitro enzyme inhibition | IC50 | 130 µg/mL |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | 5-LOX | In vitro enzyme inhibition | IC50 | 105 µg/mL |

Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is based on a colorimetric inhibitor screening assay.

Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Heme

-

Reaction buffer (e.g., Tris-HCl)

-

Test compound

-

Indomethacin (for COX-1) or Celecoxib (for COX-2) as positive controls

-

96-well microplate reader

Procedure:

-

Add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2) to the wells of a 96-well plate.

-

Add the test compound at various concentrations and incubate for a short period (e.g., 5 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

-

Shake the plate and incubate for a specified time (e.g., 5 minutes) at room temperature.

-

Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the peroxidase activity of COX.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Logical Relationship: Dual Inhibition of Inflammatory Pathways

Dual inhibition of COX and LOX pathways by a pyrrolidine-2,5-dione derivative.

General Synthetic Protocol for 3-Substituted Pyrrolidin-2-ones

A common method for the synthesis of 3-substituted pyrrolidin-2-ones involves the Michael addition of a nucleophile to an α,β-unsaturated lactam.

Objective: To synthesize a 3-substituted pyrrolidin-2-one via Michael addition.

Materials:

-

N-protected-5-vinyl-2-pyrrolidinone

-

Nucleophile (e.g., a thiol, amine, or carbon nucleophile)

-

Base (e.g., triethylamine, DBU)

-

Solvent (e.g., dichloromethane, THF)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the N-protected-5-vinyl-2-pyrrolidinone and the nucleophile in the chosen solvent.

-

Add the base to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 3-substituted pyrrolidin-2-one.

-

Characterize the final product using appropriate analytical techniques (NMR, MS, etc.).

Note: The specific reaction conditions (solvent, temperature, reaction time) will vary depending on the specific substrates and nucleophiles used.

This document provides a snapshot of the potential applications of the this compound scaffold in medicinal chemistry. The versatility of this core structure, combined with the potential for stereoselective synthesis, makes it an attractive starting point for the development of novel therapeutic agents. Further exploration of this scaffold is warranted to uncover its full potential in drug discovery.

References

- 1. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchwith.stevens.edu [researchwith.stevens.edu]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 3-Methylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the synthesis of pharmaceutical intermediates derived from 3-methylpyrrolidin-2-one. This versatile starting material serves as a key building block for a variety of biologically active molecules, including anticonvulsant agents.

Synthesis of 3-Methyl-3-benzyl-pyrrolidin-2-one: An Anticonvulsant Intermediate

The alkylation of this compound at the C3 position introduces structural complexity and has been shown to be a viable strategy for the development of potent anticonvulsant agents. The introduction of a benzyl group, in particular, has been demonstrated to be effective against seizures induced by maximal electroshock.[1][2]

Experimental Protocol: Synthesis of 3-Methyl-3-benzyl-pyrrolidin-2-one

This protocol describes the synthesis of 3-methyl-3-benzyl-pyrrolidin-2-one via alkylation of this compound with benzyl bromide.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Benzyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension over 30 minutes.

-

Formation of the Enolate: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 equivalents) dropwise over 20 minutes.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 3-methyl-3-benzyl-pyrrolidin-2-one.

Data Presentation

The following table summarizes the anticonvulsant activity of 3-methyl-3-benzyl-pyrrolidin-2-one and related compounds in preclinical models.[1][2]

| Compound | 3-Substituents | Anticonvulsant Activity (MES) ED₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

| 7i | Bn, Me | 55 | 3.04 |

| 7h | Bn, H | 41 | 3.51 |

| 7j | Bn, Et | 74 | 1.70 |

| Phenobarbital | - | - | 1.37 |

| Valproic Acid | - | - | 5.18 |

MES: Maximal Electroshock Seizure Test ED₅₀: Median Effective Dose TD₅₀: Median Toxic Dose Bn: Benzyl, Me: Methyl, Et: Ethyl

Signaling Pathways and Mechanism of Action

Anticonvulsant Activity and Voltage-Gated Sodium Channels

The anticonvulsant activity of many 3,3-disubstituted 2-pyrrolidinones is attributed to their interaction with voltage-gated sodium channels.[3][4] These channels are crucial for the initiation and propagation of action potentials in neurons.[5][6][7] By modulating the activity of these channels, these compounds can reduce excessive neuronal firing that leads to seizures. The proposed mechanism involves the binding of the molecule to the channel, which stabilizes the inactivated state of the channel, thereby reducing the number of channels available to open and propagate an action potential.

Caption: Voltage-Gated Sodium Channel Modulation by 3-Substituted Pyrrolidin-2-ones.

Potential as Kinase Inhibitors and VEGFR-2 Signaling

The pyrrolidinone scaffold is also present in a number of kinase inhibitors. While not directly synthesized from this compound in the cited literature, the core structure is of interest in drug discovery for oncology. For instance, derivatives of a (2-oxoindolin-3-ylidene)methylpyrrole nucleus, which contains a pyrrolidone ring, have been investigated as multi-target tyrosine kinase receptor inhibitors, including inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[9][10][11][12]